molecular formula C10H16O3 B2537471 (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid CAS No. 2248215-14-5

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid

Cat. No.: B2537471
CAS No.: 2248215-14-5
M. Wt: 184.235
InChI Key: HGDXJFFELGMDIK-JAMMHHFISA-N
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Description

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid: is a spirocyclic compound characterized by a unique structure that includes a spiro-oxygen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(5-Oxaspiro[3One common method involves the condensation of a suitable ketone with a diol to form the spirocyclic intermediate, which is then subjected to further functionalization to introduce the propanoic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the spirocyclic structure and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the spirocyclic ketone to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may impart specific biological activities that are useful in drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid is unique due to its specific spirocyclic structure that includes an oxygen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-(5-oxaspiro[3.4]octan-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(9(11)12)8-3-6-10(13-8)4-2-5-10/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDXJFFELGMDIK-JAMMHHFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(O1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC2(O1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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